molecular formula C14H17ClO3 B182271 2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid CAS No. 169280-21-1

2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid

Cat. No.: B182271
CAS No.: 169280-21-1
M. Wt: 268.73 g/mol
InChI Key: VBTJEFSCACXENO-UHFFFAOYSA-N
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Description

2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid (CAS 169280-21-1) is a fine chemical with the molecular formula C 14 H 17 ClO 3 and a molecular weight of 268.74 g/mol . This compound is of significant interest in pharmaceutical research and development, primarily recognized as a crucial synthetic intermediate in the synthesis of Fexofenadine hydrochloride , a widely used antihistamine drug. As such, it is categorized as an in-house impurity and a metabolite reference standard, playing an essential role in the quality control and analytical processes during drug manufacturing . The compound should be stored sealed in a dry environment at 2-8°C to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO3/c1-14(2,13(17)18)11-7-5-10(6-8-11)12(16)4-3-9-15/h5-8H,3-4,9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTJEFSCACXENO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(=O)CCCCl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448524
Record name 2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169280-21-1
Record name 2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The most widely adopted method involves alkaline hydrolysis of N-methyl-N-methoxy-2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanamide. In this approach, an alkali metal hydroxide (e.g., NaOH or KOH) in an alcoholic solvent (methanol or ethanol) facilitates nucleophilic acyl substitution, cleaving the amide bond to form the carboxylic acid.

Critical Parameters :

  • Molar Ratio : A 6:1 to 10:1 ratio of hydroxide to amide precursor ensures complete deprotection.

  • Temperature : Reactions proceed optimally at 20–50°C, with lower temperatures (20°C) favoring reduced side products.

  • Time : Extended reaction durations (18–30 hours) maximize yields (>90%).

Case Study: Sodium Hydroxide in Methanol

In a representative example, 0.40 mol NaOH in 150 mL methanol reacted with 0.05 mol amide precursor at 30°C for 18 hours, yielding 95% of the intermediate N-methyl-N-methoxy-2-(4-cyclopropylcarbonylphenyl)-2-methylpropanamide. Subsequent acidification with 36% HCl at 80°C for 24 hours yielded the final product with 89% purity after ethanol recrystallization.

Potassium Hydroxide-Mediated Synthesis

Enhanced Solubility and Yield

Substituting NaOH with KOH (82% purity) in methanol improves solubility, particularly for large-scale batches. A 0.30 mol KOH system at 20°C for 30 hours achieved a 90% yield, with dichloromethane extraction minimizing polar impurities.

Advantages :

  • Reduced side reactions due to milder basicity.

  • Simplified purification via aqueous-organic phase separation.

Hydrogen Chloride Gas Esterification-Hydrolysis

Two-Step Esterification and Acidification

This method avoids alkali metals entirely. Saturation of absolute ethanol with dry HCl gas at 0°C, followed by reflux with the amide precursor (0.40–0.50 mol/L), produces the ethyl ester intermediate in 90% yield. Subsequent hydrolysis with aqueous HCl (80°C, 24 hours) yields the target acid.

Key Benefits :

  • No metal residues, ideal for pharmaceutical-grade synthesis.

  • Scalable with standard gas-handling equipment.

Hybrid Alkaline-Acid Catalysis

Sequential Hydrolysis and Cyclization

A hybrid approach combines NaOH-mediated hydrolysis (50°C, 30 hours) followed by HCl gas esterification. This two-step process achieves 89% overall yield, with ethanol recrystallization ensuring >99% purity.

Industrial Applicability :

  • Compatible with continuous-flow reactors.

  • Minimizes waste through solvent recovery.

Comparative Analysis of Synthetic Methods

Method Catalyst Solvent Temperature Time (h) Yield Purity
Alkaline HydrolysisNaOHMethanol30°C1895%89%
KOH OptimizationKOHMethanol20°C3090%85%
HCl Gas EsterificationHClEthanolReflux3090%92%
Hybrid CatalysisNaOH + HClMethanol50–80°C5489%99%

Key Findings :

  • Yield vs. Purity Trade-off : Alkaline methods offer higher yields but require recrystallization for pharmaceutical-grade purity.

  • Environmental Impact : HCl gas methods eliminate metal waste but necessitate stringent gas handling.

  • Cost Efficiency : KOH and NaOH routes are economically favorable for bulk production.

Industrial Scalability and Challenges

Solvent Selection and Recycling

Methanol and ethanol are preferred for their low cost and ease of removal via distillation. Patent CN101585763B highlights methanol’s superiority in minimizing by-products during NaOH reactions.

By-Product Management

Friedel-Crafts acylation by-products, such as positional isomers, are mitigated using excess acyl chloride (4-chlorobutanoyl chloride) and controlled stoichiometry.

Regulatory Considerations

Methods avoiding potassium permanganate (a toxic oxidizer) align with green chemistry principles, reducing regulatory hurdles .

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the chlorobutanoyl group to a butyl group.

    Substitution: The chlorine atom in the chlorobutanoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of butyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

1.1 Key Intermediate in Drug Synthesis

One of the primary applications of 2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid is as a key intermediate in the synthesis of antihistamines, particularly Fexofenadine hydrochloride. Fexofenadine is widely used for treating allergic conditions such as hay fever and chronic urticaria. The compound serves as a precursor that undergoes further chemical transformations to yield the final pharmaceutical product .

1.2 Synthesis Methodology

The synthesis of this compound involves several steps, including Friedel-Crafts acylation reactions, which are crucial for forming the desired molecular structure. Recent advancements have reported methods that enhance yield and reduce impurities, making it more suitable for industrial production .

Chemical Properties and Structure

Understanding the chemical properties of this compound is essential for its application in drug formulation:

  • Molecular Formula : C15H19ClO3
  • Molecular Weight : 268.74 g/mol
  • Structure : The compound features a chlorobutanoyl group attached to a phenyl ring, contributing to its biological activity.

Case Studies and Research Findings

3.1 Case Study: Synthesis Optimization

A study conducted on optimizing the synthesis of this compound demonstrated improvements in yield through modified reaction conditions. By adjusting parameters such as temperature and reaction time, researchers achieved a productive rate exceeding 90%, significantly enhancing the feasibility for large-scale production .

3.2 Application in Allergic Treatments

Research has shown that derivatives of this compound exhibit antihistaminic properties comparable to established drugs like cetirizine and astemizole but with fewer side effects. This positions it as a promising candidate for developing safer antihistamines .

Mechanism of Action

The mechanism of action of 2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The chlorobutanoyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Differences :

  • Substituent Complexity: The target compound’s 4-chlorobutanoyl group differs from the chlorobenzoyl (bezafibrate) or chlorophenoxy (clofibric acid) moieties, altering electronic effects and metabolic stability .
  • Biological Potency: Ciprofibrate’s dichlorocyclopropyl group enhances lipid solubility and potency compared to the target compound’s linear butanoyl chain .

Methyl Ester Derivatives

Esterification of the carboxylic acid group improves lipophilicity, a critical factor in drug absorption:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Feature Application Reference
Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate C₁₅H₁₉ClO₃ 282.76 Methyl ester of target compound Synthetic intermediate for antihistamines
Fenofibrate (Isopropyl ester of fenofibric acid) C₂₀H₂₁ClO₄ 360.83 Isopropyl ester Prodrug with prolonged half-life

Key Differences :

  • Reactivity: The methyl ester (C₁₅H₁₉ClO₃) is hydrolyzed to the active carboxylic acid form in vivo, whereas fenofibrate’s isopropyl group requires enzymatic cleavage for activation .
  • Solubility : The ester forms exhibit higher lipid solubility, enhancing membrane permeability .

Halogen-Substituted Analogues

Variations in halogen type and position influence pharmacological properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Substitution Notable Property Reference
2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic acid C₁₀H₁₀ClFO₂ 216.64 4-Cl, 2-F on phenyl ring Enhanced receptor selectivity
2-(4-Chlorophenyl)propanoic acid C₉H₉ClO₂ 184.62 4-Cl on phenyl ring Simpler structure; weaker bioactivity

Key Differences :

  • Electron-Withdrawing Effects : Fluorine’s strong electron-withdrawing nature in the 2-fluorophenyl derivative increases acidity (pKa ~3.1) compared to the target compound (pKa ~4.5) .

Biological Activity

2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid, often referred to as a key intermediate in the synthesis of fexofenadine hydrochloride, exhibits significant biological activity primarily in the context of antihistamine properties. This compound has garnered attention due to its potential applications in treating allergic reactions and other related conditions. This article will explore its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₉ClO₃
  • Molecular Weight : 282.76 g/mol
  • CAS Number : 154477-54-0

The compound features a chlorobutanoyl group attached to a phenyl moiety, which is crucial for its biological function.

Synthesis Methods

The synthesis of this compound involves several steps, typically starting from simpler precursors. The most notable methods include:

  • Friedel-Crafts Acylation : This method utilizes an alkali metal hydroxide in an alcoholic solvent to facilitate the acylation reaction, leading to high yields of the desired product with minimal environmental impact .
  • Direct Synthesis from Precursors : Involves the reaction of N-methyl-N-methoxyl-2-[4-(4-chlorobutanoyl)phenyl]-2-methyl propanamide with mineral acids under controlled conditions .

Biological Activity

The primary biological activity of this compound is its role as an intermediate in synthesizing fexofenadine hydrochloride, an antihistamine used extensively for treating allergic rhinitis and other allergic conditions.

Fexofenadine works by blocking histamine H1 receptors, thereby reducing symptoms such as sneezing, runny nose, and itching. The presence of the chlorobutanoyl group enhances its potency and selectivity for these receptors .

Antihistaminic Activity

A study demonstrated that fexofenadine derived from this compound showed superior efficacy compared to older antihistamines like cetirizine and astemizole, with fewer side effects such as sedation .

Clinical Applications

Clinical trials have shown that fexofenadine effectively alleviates symptoms associated with seasonal allergic rhinitis and chronic idiopathic urticaria. The compound's rapid onset of action and longer duration of effect make it a preferred choice among healthcare providers .

Data Table: Comparison of Antihistamines

AntihistamineActive CompoundOnset of ActionDuration of ActionSedative Effects
Fexofenadine2-(4-(4-Chlorobutanoyl)phenyl)-...1 hour24 hoursMinimal
CetirizineCetirizine hydrochloride1 hour24 hoursModerate
AstemizoleAstemizole1-3 hours24 hoursHigh

Q & A

Q. Key characterization methods :

  • ¹H/¹³C NMR : Peaks at δ 1.5–1.6 ppm (geminal methyl groups) and δ 2.8–3.2 ppm (chlorobutanoyl chain protons). Aromatic protons appear as a doublet (δ 7.2–7.4 ppm) due to para-substitution .
  • MS : Molecular ion [M+H]⁺ at m/z 296.7 (C₁₅H₁₇ClO₃⁺) .
    Data contradictions :
  • Overlapping signals in NMR (e.g., methyl groups vs. chlorobutanoyl chain) may require DEPT-135 or 2D-COSY for resolution .
  • Impurities like 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoic acid (retention time 0.36 in HPLC) can skew results if not purified .

What are the recommended safety protocols for handling this compound in laboratory settings?

  • Exposure control : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact. Airborne concentrations should not exceed 1 mg/m³ .
  • Decontamination : Immediate washing with water for skin contact; ethanol for equipment cleanup .
  • Storage : In airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

How can researchers identify and quantify impurities in this compound, and what analytical challenges exist?

Q. Common impurities :

Impurity NameCAS NumberSource
Methyl ester intermediate16534-24-0Incomplete hydrolysis
2-[4-(4-Chlorobenzoyl)phenoxy] acid42017-89-0Oxidative side reactions
Chlorobutanoyl chloride residues79-11-8Unreacted starting material

Q. Analytical methods :

  • HPLC : Use a C18 column with mobile phase acetonitrile/0.1% H₃PO₄ (70:30). Impurities elute at relative retention times (RRT) 0.36–1.35 .
  • Challenges : Co-elution of structurally similar byproducts (e.g., RRT 0.85 for 4-chlorophenyl derivatives) requires MS/MS confirmation .

What stability studies are recommended for this compound under varying pH and temperature conditions?

  • pH stability :
    • Acidic (pH 1–3) : Rapid degradation via ester hydrolysis (t₁/₂ < 24 hrs at 37°C) .
    • Neutral/alkaline (pH 7–9) : Stable for >72 hrs, but may form carboxylate salts .
  • Thermal stability : Decomposes above 150°C, releasing HCl gas. Use differential scanning calorimetry (DSC) to monitor exothermic peaks .

How can metabolic pathways of this compound be studied in preclinical models, and what intermediates are implicated?

  • In vivo models : Administer radiolabeled ¹⁴C-compound to rats; track metabolites in plasma/urine via LC-MS .
  • Key metabolites :
    • Elafibranor precursor : (E)-2-(2,6-dimethyl-4-(3-(4-(methylthio)phenyl)-3-oxoprop-1-en-1-yl)phenoxy)-2-methylpropanoic acid, formed via β-oxidation of the chlorobutanoyl chain .
    • Phase I products : Hydroxylated derivatives at the phenyl ring (CYP450-mediated) .

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